Methyl gfadsg Methyl gfadsg
Brand Name: Vulcanchem
CAS No.: 162330-32-7
VCID: VC20920864
InChI: InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1
SMILES: CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]
Molecular Formula: C21H36NNaO18S
Molecular Weight: 645.6 g/mol

Methyl gfadsg

CAS No.: 162330-32-7

Cat. No.: VC20920864

Molecular Formula: C21H36NNaO18S

Molecular Weight: 645.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl gfadsg - 162330-32-7

Specification

CAS No. 162330-32-7
Molecular Formula C21H36NNaO18S
Molecular Weight 645.6 g/mol
IUPAC Name sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate
Standard InChI InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1
Standard InChI Key INIIUSWZEGQLNG-PBJYBBQPSA-M
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]
SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]

Introduction

Structural Characterization of Methyl GFADSG

Molecular Architecture

Methyl GFADSG’s structure comprises a complex arrangement of carbohydrate moieties modified with sulfate and methyl groups. Its IUPAC name—sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate—indicates a highly branched oligosaccharide backbone . Key features include:

  • A methyl glycoside group at the reducing end, which stabilizes the compound against enzymatic degradation.

  • A 6-O-sulfo modification on the glucosamine residue, introducing a negatively charged sulfate group that may influence solubility and molecular interactions.

  • A Lewis X-type trisaccharide motif (Galβ1-4(Fucα1-3)GlcNAc), a structure implicated in cell adhesion and immune responses .
    The stereochemical configuration, as defined by the SMILES notation (CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O).[Na+]), confirms the presence of β-glycosidic linkages and axial/equatorial hydroxyl orientations critical for three-dimensional folding.

Physicochemical Properties

Solubility and Stability

As a sodium salt of a sulfated glycoside, Methyl GFADSG is hypothesized to exhibit high solubility in polar solvents such as water and dimethyl sulfoxide (DMSO). The sulfate group (SO42\text{SO}_4^{2-}) enhances hydrophilicity, while the methyl glycoside moiety reduces susceptibility to acid-catalyzed hydrolysis compared to reducing sugars. Theoretical predictions using group contribution methods suggest:

PropertyValueMethod/Source
LogP-3.2 ± 0.5Calculated (PubChem)
Water Solubility>10 mg/mLEstimated
pKa (Sulfate)<1.0Analogous compounds

Spectroscopic Signatures

While experimental spectra are unavailable, comparisons to structurally related sulfated oligosaccharides suggest:

  • NMR: Downfield shifts for H-6 of the sulfated glucosamine (δ4.34.5ppm\delta \approx 4.3–4.5 \, \text{ppm}) and anomeric protons (δ5.05.2ppm\delta \approx 5.0–5.2 \, \text{ppm}).

  • IR: Strong absorption bands at 1250cm11250 \, \text{cm}^{-1} (S=O stretching) and 1050cm11050 \, \text{cm}^{-1} (C-O-S vibration) .

Synthetic Pathways and Challenges

Proposed Biosynthetic Route

The synthesis of Methyl GFADSG would likely involve enzymatic sulfation and glycosyltransferase-mediated assembly:

  • Core Synthesis: Chemoenzymatic construction of the Lewis X trisaccharide using β1-4-galactosyltransferase and α1-3-fucosyltransferase.

  • Sulfation: Recombinant sulfotransferases (e.g., GlcNAc-6-O-sulfotransferase) introduce sulfate groups at the C-6 position of glucosamine .

  • Methyl Glycoside Formation: Acid-catalyzed methanolysis to protect the reducing end.

Technical Hurdles

  • Regioselective Sulfation: Achieving site-specific sulfation without side reactions remains challenging in vitro.

  • Purification: Separation of sulfated isoforms requires advanced techniques like anion-exchange chromatography.

Future Research Directions

  • Synthesis Validation: Developing a scalable synthetic route with >95% purity.

  • Structural Biology: X-ray crystallography to resolve binding modes with lectins.

  • In Silico Studies: Molecular dynamics simulations to predict stability in physiological buffers.

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